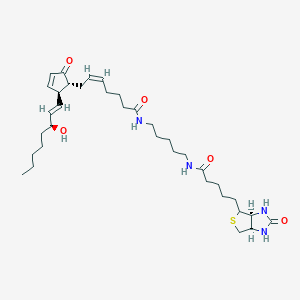
17-phenoxy trinor Prostaglandin F2α isopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The actions of many clinical F-series prostaglandins (PGs), including those used for estrous synchronization and reduction of intraocular pressure (IOP), are mediated through the PGF2α (FP) receptor. 17-phenoxy PGF2α isopropyl ester is an analog of PGF2α containing a 17-phenoxy group on the lower side chain and an isopropyl ester at the C-1 position. There are no published reports on the biological activity of 17-phenoxy PGF2α isopropyl ester.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
17-Phenoxy trinor Prostaglandin F2α isopropyl ester and its derivatives have been a focus in chemical synthesis research. Novel prostaglandin F2α derivatives, functionalized at C13 and C14, were prepared by stereoselectively epoxidizing 17-Phenyl-18,19,20-trinorprostaglandin F2α isopropyl ester [(15S)-1] and its epimer [(15R)-1] under Sharpless conditions. This led to the production of various diastereomeric epoxides and pentahydroxy substituted analogues, showcasing the compound's versatility in chemical modifications (Liljebris et al., 1996).
Ophthalmological Research
Prostaglandin F2α analogues, including 17-phenoxy trinor Prostaglandin F2α isopropyl ester, have been researched for their effects on the eye, particularly in glaucoma treatment. These compounds are known for their intraocular pressure-reducing effect. Studies have focused on their microvascular effects in the eye, with an emphasis on their interaction with the FP prostanoid receptor and their influence on regional blood flow and capillary permeability (Stjernschantz et al., 2000).
Corneal Permeability and Metabolism
The corneal permeability and metabolism of phenyl substituted prostaglandin analogues, including 17-phenoxy trinor Prostaglandin F2α isopropyl ester, have been studied in vitro using porcine corneas. These studies have provided insights into how these compounds penetrate the cornea and their subsequent hydrolysis and metabolism, which are critical for understanding their pharmacological behavior in ocular applications (Basu et al., 1994).
Drug Metabolism in Brain and Eye Tissues
Research has also focused on the metabolism of prostaglandins, including 17-phenoxy trinor Prostaglandin F2α isopropyl ester, in mammalian brain and eye tissues. These studies have explored the distribution and activity of enzymes like 15-hydroxy prostaglandin dehydrogenase and delta13-reductase in these tissues, which play a significant role in drug metabolism and physiological functions (Basu & Stjernschantz, 1997).
Receptor Activity and Structure-Activity Relationships
The structure-activity relationships and receptor profiles of ocular hypotensive prostanoids, including 17-phenoxy trinor Prostaglandin F2α isopropyl ester, have been studied to understand their therapeutic potential and side effects in ocular hypertension treatments. Such studies have provided valuable insights into the efficacy and safety of these compounds as potential glaucoma treatments (Resul et al., 1997).
Eigenschaften
Produktname |
17-phenoxy trinor Prostaglandin F2α isopropyl ester |
|---|---|
Molekularformel |
C26H38O6 |
Molekulargewicht |
446.6 |
InChI |
InChI=1S/C26H40O6/c1-19(2)32-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)15-14-20(27)16-17-31-21-10-6-5-7-11-21/h3,5-8,10-11,19-20,22-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t20-,22-,23-,24+,25-/m1/s1 |
InChI-Schlüssel |
SMLIPMZXFVFCKX-XJEZHJKASA-N |
SMILES |
O=C(OC(C)C)CCC/C=CC[C@@H]1[C@@H](CC[C@@H](O)CCOC2=CC=CC=C2)[C@H](O)C[C@@H]1O |
Synonyme |
17-phenoxy-PGF2α isopropyl ester |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



